![molecular formula C12H13ClN4O2S B14112242 N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide typically involves the reaction of 6-chloropyrimidine-4-amine with a benzyl halide derivative under suitable conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrimidine-4-amine: A precursor in the synthesis of N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide.
Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents, such as 4-amino-6-chloropyrimidine.
Uniqueness
N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of the methanesulfonamide group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C12H13ClN4O2S |
|---|---|
Molecular Weight |
312.78 g/mol |
IUPAC Name |
N-[[3-[(6-chloropyrimidin-4-yl)amino]phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C12H13ClN4O2S/c1-20(18,19)16-7-9-3-2-4-10(5-9)17-12-6-11(13)14-8-15-12/h2-6,8,16H,7H2,1H3,(H,14,15,17) |
InChI Key |
GIYJFMJNJOSXNC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


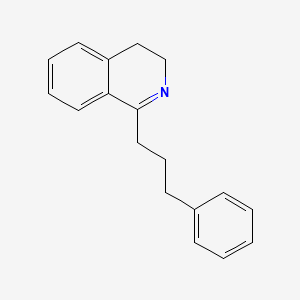
![N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14112161.png)
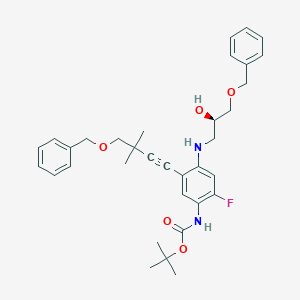
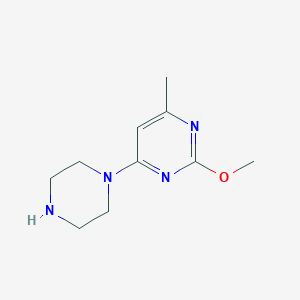
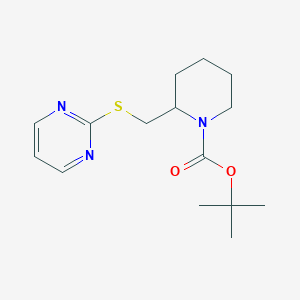
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
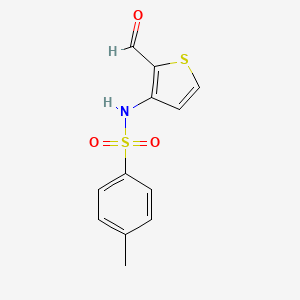
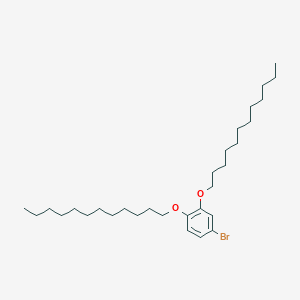
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
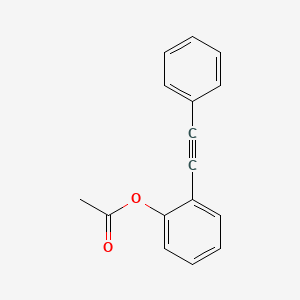

![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
